molecular formula C9H8FNO B1599537 (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate CAS No. 745783-73-7

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate

Cat. No.: B1599537
CAS No.: 745783-73-7
M. Wt: 165.16 g/mol
InChI Key: MUHCZVYPBWOTTJ-SSDOTTSWSA-N
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Description

“®-(+)-1-(4-Fluorophenyl)ethyl isocyanate” is a chemical compound with the empirical formula C9H8FNO . It has a molecular weight of 165.16 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of this compound is CC@@Hc1ccc(F)cc1 . This indicates that it contains a fluorophenyl group attached to an ethyl isocyanate group. The ‘@@H’ in the SMILES string denotes that the compound is of the ®-(+)- configuration .


Physical And Chemical Properties Analysis

“®-(+)-1-(4-Fluorophenyl)ethyl isocyanate” is a solid compound . More detailed physical and chemical properties are not available in the web search results.

Scientific Research Applications

Reactivity with Urethanes

The reactivity of isocyanates, including 4,4′-methylenebis(phenyl isocyanate) (MDI) and isophorone diisocyanate (tIPDI), with aryl–alkyl diurethanes at high temperatures reveals allophanate formation without isocyanurates. This study demonstrates the potential use of (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate in synthesizing complex urethane-based polymers, which could have applications in coatings, adhesives, and sealants due to the specific reactivity of isocyanates under controlled conditions (Lapprand et al., 2005).

Enhanced Li-ion Battery Performance

Aromatic isocyanates, including 4-fluorophenyl isocyanate, have been found to improve the initial irreversible capacities of Li-ion batteries. This enhancement is attributed to the high reactivity of isocyanate with chemisorbed oxygen groups on graphite surfaces, which are known sources of initial capacity loss. The study indicates the utility of this compound in developing more efficient and durable Li-ion batteries (Shengbo Zhang, 2006).

Synthesis of Fluorocyclopropanecarboxylic Acid

The compound has been indirectly linked to the synthesis of cis-2-fluorocyclopropanecarboxylic acid through a rhodium-catalyzed cyclopropanation process. This highlights its potential role in the synthesis of fluorine-containing organic compounds, which are valuable in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties (Taku Shibue et al., 2014).

Surface Property Modification in Polymers

Films containing reactive mixtures of perfluoroalkylethyl methacrylate copolymers and fluorinated isocyanates demonstrate the application of this compound in surface modification. The incorporation of fluorinated isocyanates into polymers results in materials with reduced surface energy, showcasing the potential for creating water-repellent, oil-repellent, and self-cleaning surfaces (R. R. Thomas et al., 1998).

Molecular Structure and Intermolecular Interactions

A study on organoplatinum complexes incorporating this compound reveals insights into the molecular structure and intermolecular interactions influenced by fluorine atoms. The presence of fluorine can affect the electronic properties of the compound and its bonding interactions, which is crucial in the design and development of catalytic systems and material science applications (W. Raven et al., 2016).

Safety and Hazards

This compound is classified as a respiratory sensitizer and a skin sensitizer . It has the hazard statements H317 - May cause an allergic skin reaction, and H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P284 - Wear respiratory protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .

Properties

IUPAC Name

1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCZVYPBWOTTJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426969
Record name AG-G-96590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-73-7
Record name 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-96590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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